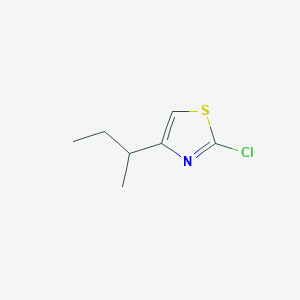![molecular formula C25H37N3 B6619530 2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile CAS No. 200952-56-3](/img/structure/B6619530.png)
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile (also referred to as “2-HNDP”) is a compound of interest due to its potential applications in pharmaceutical, biological, and industrial research. Its structure consists of a hexahydronaphthalene nucleus with two nitrile groups attached to the 2- and 7-positions, and a dihexylamino substituent on the 7-position. This compound has been found to possess a wide range of properties, including antimicrobial and anticancer activities, as well as potential applications in biochemistry, pharmacology, and drug delivery.
Mécanisme D'action
The mechanism of action of 2-HNDP is not yet fully understood. However, research suggests that it may act by inhibiting the growth of target cells, either by disrupting their cell membranes or by interfering with their metabolic pathways. Additionally, it has been suggested that it may also act as an antioxidant and free radical scavenger, which could explain its potential as an anticancer agent.
Biochemical and Physiological Effects
2-HNDP has been found to have a range of biochemical and physiological effects, depending on the concentration used. At lower concentrations, it has been found to have antimicrobial and antioxidant properties, as well as potential anticancer activity. At higher concentrations, it has been found to have cytotoxic effects, which could explain its potential as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-HNDP in laboratory experiments include its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications, which makes it useful for a variety of research projects. However, there are some limitations associated with its use, such as its potential cytotoxic effects at higher concentrations.
Orientations Futures
The potential applications of 2-HNDP are still being explored, and there are several possible future directions for research. These include further investigation into its mechanism of action, as well as its potential as an antimicrobial, anticancer, and drug delivery agent. Additionally, research could be conducted into its potential as an antioxidant and free radical scavenger, as well as its potential use in other biomedical applications.
Méthodes De Synthèse
2-HNDP is synthesized through a multi-step reaction process. The first step involves the condensation of an aromatic aldehyde and 2,3-diaminophenol to form a Schiff base. This is then reduced to a hydrazone and subsequently reacted with a nitrile compound to form an imine. Finally, the imine is reduced to an amine, resulting in 2-HNDP.
Applications De Recherche Scientifique
2-HNDP has been studied for its potential applications in the fields of biochemistry and pharmacology. As an antimicrobial agent, it has been shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has also been studied for its potential as an anticancer agent, with some research suggesting it may be effective against certain types of cancer cells. Additionally, it has been studied for its potential to be used as a drug delivery system, due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
2-[7-(dihexylamino)-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3/c1-3-5-7-9-15-28(16-10-8-6-4-2)25-14-13-21-11-12-22(17-23(21)18-25)24(19-26)20-27/h17-18,21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSLOFFTOHDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=CC(=C(C#N)C#N)CCC2CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(Dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)
